![molecular formula C18H20N2O5 B5559172 (3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)
(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
The compound represents a class of highly specific and complex organic molecules. Such compounds are typically of interest in the field of medicinal chemistry, where they might exhibit unique biological activities. The structure suggests it might interact selectively with biological targets, given its distinct stereochemistry and functional groups.
Synthesis Analysis
Synthesis of complex organic molecules like this often requires multiple steps, including the formation of the pyrrolidine ring, introduction of the methoxyphenyl group, and incorporation of the dimethyl-1,3-oxazol-5-yl carbonyl moiety. Each step must be carefully controlled to achieve the desired stereochemistry (George et al., 1998).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques like X-ray crystallography, which can reveal the arrangement of atoms in three-dimensional space. NMR spectroscopy is also crucial for understanding the molecule's environment and confirming the expected structure (Tamazawa et al., 1986).
Chemical Reactions and Properties
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl groups could be involved in nucleophilic addition reactions, whereas the pyrrolidine ring might engage in ring-opening reactions under certain conditions. The presence of the methoxyphenyl group could also affect the molecule's electronic properties and reactivity (Funt et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and for formulating it for potential applications (Silva et al., 2006).
Chemical Properties Analysis
Chemical properties include the compound's acidity or basicity, its stability under various conditions, and its reactivity towards other chemicals. These can be explored through both experimental methods and theoretical calculations, such as density functional theory (DFT) to predict the molecule's behavior in chemical reactions (Ruano et al., 2005).
properties
IUPAC Name |
(3S,4R)-1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-10-16(25-11(2)19-10)17(21)20-8-14(15(9-20)18(22)23)12-5-4-6-13(7-12)24-3/h4-7,14-15H,8-9H2,1-3H3,(H,22,23)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWNWRCGYUVVDZ-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=N1)C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
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